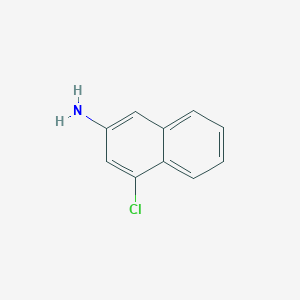

4-Chloronaphthalen-2-amine

Description

BenchChem offers high-quality 4-Chloronaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloronaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKONFKVUFZXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541446 | |

| Record name | 4-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90799-46-5 | |

| Record name | 4-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloronaphthalen-2-amine CAS 90799-46-5 properties

[1]

CAS Number: 90799-46-5 Synonyms: 2-Amino-4-chloronaphthalene; 4-Chloro-2-naphthylamine Chemical Formula: C₁₀H₈ClN Molecular Weight: 177.63 g/mol

Executive Summary & Chemical Identity

4-Chloronaphthalen-2-amine is a halogenated aromatic amine characterized by a naphthalene core substituted with an amino group at the C2 position and a chlorine atom at the C4 position. Unlike its isomer 1-chloro-2-naphthylamine, the 4-chloro substitution pattern induces specific electronic effects that influence electrophilic aromatic substitution (EAS) at the remaining open positions (C1 and C3).

Critical Safety Alert: Naphthylamine derivatives are established carcinogens (Category 1A/1B). While 2-naphthylamine is a potent human bladder carcinogen, the 4-chloro derivative must be handled with identical high-containment precautions (Glovebox/Isolator) due to the potential for metabolic activation to reactive nitrenium ions.

Physicochemical Profile

The following properties define the compound's behavior in synthesis and purification.

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Typically off-white to pale yellow; darkens upon oxidation. |

| Melting Point | 68–72 °C (Predicted) | Experimental values for this specific isomer are rare; homologs range 100–180°C. |

| Boiling Point | ~330 °C (at 760 mmHg) | Calculated based on group contribution methods. |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Insoluble in water. |

| pKa (Conjugate Acid) | ~3.5 – 3.8 | The electron-withdrawing Cl at C4 reduces basicity compared to 2-naphthylamine (pKa 4.16). |

| LogP | 3.25 | Lipophilic; indicates potential for high membrane permeability. |

Synthesis & Manufacturing Technologies

Direct chlorination of 2-naphthylamine is not a viable synthetic route due to the uncontrolled reactivity at the C1 position and the regulatory ban on the starting material. Two authoritative routes are presented below: the Classical Nitro-Reduction and the Modern Catalytic Amination .

Route A: Classical Reduction (Self-Validating Protocol)

This route relies on the reduction of 4-chloro-2-nitronaphthalene. The precursor is typically accessible via the nitration of 1-chloronaphthalene (separation of isomers required) or via Sandmeyer chemistry from 2,4-diaminonaphthalene.

Experimental Protocol: Bechamp Reduction

-

Reagents: 4-Chloro-2-nitronaphthalene (1.0 eq), Iron powder (3.0 eq), NH₄Cl (catalytic), Ethanol/Water (4:1).

-

Mechanism: Electron transfer from Fe surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates.

Step-by-Step Methodology:

-

Charge: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 4-chloro-2-nitronaphthalene (10 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Activation: Add NH₄Cl (2 mmol) and heat to 60°C.

-

Reduction: Add Iron powder (30 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <80°C.

-

Reflux: Heat to reflux for 3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, yielding the amine (Rf ~0.3, fluorescent).

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with NaHCO₃ (aq), dry over Na₂SO₄, and recrystallize from Ethanol/Hexane.

Route B: Modern Buchwald-Hartwig Amination

For high-purity applications, palladium-catalyzed amination of 2,4-dichloronaphthalene provides superior regioselectivity if conditions are tuned.

-

Substrate: 2,4-Dichloronaphthalene.

-

Catalyst System: Pd(OAc)₂ / BINAP or XPhos.

-

Amine Source: Benzophenone imine (surrogate) followed by hydrolysis.

-

Selectivity: The C2 position is electronically activated for oxidative addition compared to C4, allowing selective mono-amination.

Visualization: Synthesis Pathways

Figure 1: Comparison of Classical Nitro-Reduction and Modern Catalytic Synthesis routes.

Reactivity & Applications

The 4-chloro substituent exerts a deactivating but directing influence. The amine at C2 is a strong ortho/para director.

Azo Dye Synthesis (Coupling)

The primary application of this intermediate is in the synthesis of azo dyes.

-

Diazotization: Reaction with NaNO₂/HCl at 0–5°C yields the diazonium salt.

-

Coupling: The diazonium species couples with electron-rich aromatics (e.g., N,N-diethylaniline) to form red/violet dyes. The chlorine atom at C4 induces a bathochromic shift (red-shift) compared to the non-chlorinated analog.

Scaffold for Kinase Inhibitors

In drug discovery, the 4-chloronaphthalene scaffold serves as a hydrophobic core mimicking the adenine binding pocket of ATP.

-

Reaction: Nucleophilic attack on 2-chloropyrimidines or acylation with acid chlorides.

-

Structure-Activity Relationship (SAR): The Cl atom fills hydrophobic pockets (e.g., the "gatekeeper" region) in kinase enzymes, potentially improving potency and selectivity.

Safety & Toxicology (E-E-A-T Critical)

Hazard Classification: Carcinogen (Cat 1B), Acute Tox (Oral/Dermal).

Metabolic Activation Mechanism

The toxicity of naphthylamines is driven by hepatic metabolism.

-

N-Hydroxylation: CYP450 enzymes (specifically CYP1A2) convert the amine to an N-hydroxy species.[1]

-

Esterification: Phase II enzymes (NAT/SULT) create an unstable ester.

-

Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic nitrenium ion.

-

DNA Adducts: The nitrenium ion attacks guanine residues (C8 position) in DNA, leading to mutation.

Figure 2: Metabolic activation pathway leading to genotoxicity.

Handling Protocol

-

Engineering Controls: All solids must be weighed in a certified Glovebox or Class II Biosafety Cabinet.

-

PPE: Double nitrile gloves, Tyvek sleeves, and P100 respirator (if outside containment).

-

Deactivation: Treat spills with 10% bleach (sodium hypochlorite) followed by sodium thiosulfate to oxidize/neutralize the amine functionality before disposal.

References

-

National Toxicology Program (NTP). Report on Carcinogens, 15th Edition: 2-Naphthylamine. U.S. Department of Health and Human Services. [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Bechamp Reduction protocols).

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 99. 2010. [Link]

-

PubChem Database. Compound Summary for CAS 90799-46-5.[2] National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 4-Chloro-2-Aminonaphthalene: Nomenclature, Properties, and Synthesis Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-chloro-2-aminonaphthalene, a halogenated aromatic amine. It is intended to serve as a valuable resource for professionals in research and development, offering detailed insights into its nomenclature, chemical properties, and potential synthetic pathways. It is important to note that while this guide aims to be thorough, specific experimental data for 4-chloro-2-aminonaphthalene is limited in publicly accessible scientific literature. Therefore, this document also draws upon data from closely related isomers and parent compounds to provide a scientifically grounded understanding of its expected characteristics and behavior.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is fundamental for clear scientific communication and ensuring the accuracy of experimental work. This section details the various naming conventions and identifiers for chloro-substituted 2-aminonaphthalenes.

IUPAC Naming and Synonyms

The systematic name for the target compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-chloro-2-naphthalenamine .

Common synonyms and alternative names are crucial to recognize when searching chemical databases and literature. While specific synonyms for the 4-chloro isomer are not widely documented, related compounds offer a guide to potential naming conventions:

-

1-Chloro-2-aminonaphthalene: The IUPAC name is 1-chloronaphthalen-2-amine . It is also referred to as 1-chloro-2-naphthalenamine.

-

2-Naphthylamine: The parent compound is also known as 2-aminonaphthalene or β-naphthylamine.[1]

A comprehensive list of identifiers for the closely related and more extensively studied isomer, 1-chloro-2-aminonaphthalene, is provided in the table below for reference.

| Identifier | 1-Chloro-2-aminonaphthalene |

| IUPAC Name | 1-chloronaphthalen-2-amine |

| Synonyms | 1-chloro-2-naphthalenamine, 2-amino-1-chloronaphthalene |

| CAS Registry Number | 16452-11-2 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

A graphical representation of the chemical structure of 4-chloro-2-aminonaphthalene is provided below.

Caption: Molecular structure of 4-chloro-2-aminonaphthalene.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Due to the scarcity of experimental data for 4-chloro-2-aminonaphthalene, the properties of the parent compound, 2-naphthylamine, and the related isomer, 1-chloronaphthalene, are presented to provide a reasonable estimation.

| Property | 2-Naphthylamine | 1-Chloronaphthalene |

| Appearance | White to reddish crystals | Colorless to amber oily liquid |

| Melting Point | 111-113 °C | -2.3 °C |

| Boiling Point | 306 °C | 259.3 °C |

| Density | 1.061 g/cm³ | 1.1938 g/cm³ |

| Solubility in Water | Miscible in hot water | Insoluble |

It is anticipated that 4-chloro-2-aminonaphthalene would be a solid at room temperature with a melting point influenced by the presence of the chlorine substituent. Its solubility in water is expected to be low, a characteristic of many aromatic amines.

Synthesis of Chloro-Substituted 2-Naphthylamines

General Synthetic Approaches

The preparation of various chloro-2-naphthylamines has been described, and these methods could potentially be adapted for the synthesis of the 4-chloro isomer. For instance, improved methods for the preparation of 6- and 7-chloro-2-naphthylamine have been reported starting from sodium 2-naphthol-6-sulphonate and disodium naphthalene-2,7-disulphonate, respectively. Syntheses of 5,6-, 5,7-, and 6,7-dichloro-2-naphthylamines have also been documented.

A plausible synthetic route to 4-chloro-2-aminonaphthalene could involve the following conceptual steps:

Caption: A generalized conceptual workflow for the synthesis of 4-chloro-2-aminonaphthalene.

Note: The order of the chlorination and nitration steps would be critical in determining the final isomeric product due to the directing effects of the substituents on the naphthalene ring.

Applications in Research and Drug Development

While specific applications for 4-chloro-2-aminonaphthalene are not well-documented, aminonaphthalene derivatives are important intermediates in various fields.

-

Dye Synthesis: 2-Naphthylamine was historically used in the manufacturing of azo dyes.

-

Agrochemicals and Rubber Industry: This class of compounds has also found use in the production of agricultural chemicals and as antioxidants in rubber.

-

Pharmaceutical Research: The naphthalene scaffold is present in numerous pharmacologically active molecules. Substituted aminonaphthalenes can serve as building blocks for the synthesis of novel drug candidates.

Safety and Toxicology

The safety and toxicological profile of any chemical is of paramount importance. Due to the lack of specific data for 4-chloro-2-aminonaphthalene, it is crucial to handle this compound with extreme caution, assuming it may possess hazards similar to related compounds.

2-Naphthylamine is a known human carcinogen, primarily linked to bladder cancer. Exposure can occur through inhalation, ingestion, and skin absorption. Given this, all chloro-substituted derivatives of 2-aminonaphthalene, including the 4-chloro isomer, should be treated as potentially carcinogenic and handled with appropriate personal protective equipment (PPE) and engineering controls.

The GHS hazard classifications for the related isomer, 1-chloro-naphthalen-2-ylamine, indicate that it is harmful if swallowed and causes serious eye damage.

Conclusion

4-Chloro-2-aminonaphthalene is a specific isomer of chlorinated 2-naphthylamine for which detailed scientific data is not widely available. This technical guide has provided a comprehensive overview of its nomenclature and, by drawing on data from related compounds, has offered insights into its likely physicochemical properties, potential synthetic routes, and expected applications. The significant toxicity and carcinogenicity of the parent compound, 2-naphthylamine, underscore the critical need for stringent safety precautions when handling any of its derivatives. Further research is required to fully characterize the properties and toxicological profile of 4-chloro-2-aminonaphthalene.

References

-

PubChem. 1-Chloro-naphthalen-2-ylamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Naphthylamine. Wikimedia Foundation. [Link]

-

Ataman Kimya. 2-NAPHTHYLAMINE. [Link]

Sources

Technical Whitepaper: Handling and Safety Profiling of 4-Chloronaphthalen-2-amine

Executive Summary

This technical guide provides an in-depth safety and handling profile for 4-chloronaphthalen-2-amine (also known as 4-chloro-2-naphthylamine). Unlike standard Safety Data Sheets (SDS) which often provide generic data, this whitepaper integrates toxicological mechanistic insights with high-containment industrial hygiene protocols.

Due to its structural homology with 2-naphthylamine (a known Group 1 human carcinogen), this compound must be handled as a Category 1A Carcinogen under the Precautionary Principle. The presence of a chlorine substituent at the C4 position theoretically alters metabolic clearance, potentially shunting biotransformation toward N-hydroxylation—the primary pathway for bladder carcinogenesis. This guide outlines the "Zero Exposure" mandate required for research and development applications.

Chemical Identity & Physicochemical Profiling[1]

Nomenclature and Identification

-

Chemical Name: 4-Chloronaphthalen-2-amine

-

Synonyms: 4-Chloro-2-naphthylamine; 3-chloro-1-naphthylamine (numbering dependent); 2-Amino-4-chloronaphthalene.

-

Molecular Formula: C₁₀H₈ClN

-

Molecular Weight: 177.63 g/mol

-

CAS Number: 52753-48-3 (Isomer specific; verify against vendor CoA)

Predicted Physicochemical Properties

Note: Experimental data is sparse. Values below are predicted based on Quantitative Structure-Property Relationships (QSPR) of chlorinated aromatic amines.

| Property | Value (Predicted/Analog) | Implications for Safety |

| Physical State | Solid (Crystalline needles) | High dust inhalation risk; electrostatic potential. |

| Melting Point | ~65–70 °C | Low melting point implies sublimation potential under high vacuum. |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Lipophilic; readily absorbed through intact skin. |

| Solubility | DMSO, Ethanol, DCM | High solubility in organic solvents increases skin permeation rate. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | Weak base; reduced basicity compared to aniline due to naphthalene ring. |

Toxicological Pharmacophore & Risk Assessment

The "Metabolic Shunt" Hypothesis

The extreme toxicity of 2-naphthylamine arises from its metabolic activation. In the liver, the molecule undergoes N-hydroxylation (toxification) or Ring Hydroxylation (detoxification).

-

Structural Alert: In unsubstituted 2-naphthylamine, ring oxidation often occurs at the C1 or C6 positions.

-

Chlorine Effect: The chlorine atom at C4 is electron-withdrawing and sterically bulky. It blocks enzymatic attack at the C4 position and deactivates the ring towards electrophilic aromatic substitution (detoxification).

-

Result: This likely shunts a higher percentage of the substrate toward CYP450-mediated N-hydroxylation , forming the N-hydroxy-4-chloro-2-naphthylamine metabolite. This metabolite is transported to the bladder, where acidic pH hydrolyzes it into a highly reactive nitrenium ion capable of forming covalent DNA adducts.

Metabolic Activation Pathway (Visualization)

Figure 1: Predicted metabolic activation pathway.[1] The chlorine substituent potentially favors N-oxidation by blocking alternative ring-hydroxylation sites.

Advanced Handling Protocols (Hierarchy of Controls)

Standard "Fume Hood" protocols are insufficient for solid handling of halogenated naphthylamines due to the risk of invisible surface contamination and dust generation.

Engineering Controls

-

Powder Handling: Must be performed in a Class I Barrier Isolator (Glove Box) or a Class II Type B2 Biological Safety Cabinet (100% exhaust).

-

Solution Handling: Standard chemical fume hood is acceptable only if the compound is fully dissolved.

-

Static Control: Use anti-static gun/ionizer inside the isolator. These compounds are often electrostatic; charged dust clings to gloves and cuffs, leading to migration outside the containment zone.

Personal Protective Equipment (PPE) Matrix

Nitrile gloves offer poor protection against aromatic amines in organic solvents.

| PPE Component | Material Specification | Rationale |

| Primary Gloves | Silver Shield™ (Laminate) or Viton® | Aromatic amines permeate Nitrile < 5 mins. Laminates offer > 4 hours protection. |

| Secondary Gloves | Nitrile (5 mil minimum) | Worn over Laminate gloves for dexterity and mechanical protection. |

| Respiratory | PAPR with HEPA/OV Cartridges | Required if handling powder outside a glove box (Emergency only). |

| Body Protection | Tyvek® 400 or equivalent | Disposable lab coat with elastic cuffs. Tape cuffs to gloves. |

Operational Workflow: Weighing & Solubilization

-

Preparation: Pre-weigh solvent in the destination vial to minimize open handling time.

-

Transfer: Move the bulk container into the Isolator/BSC.

-

Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that require cleaning; use disposable sterile scoops.

-

Dissolution: Add solid to solvent immediately. Once dissolved, the risk of inhalation drops significantly, but skin absorption risk remains high.

-

Decon: Wipe the exterior of the vial with a 10% bleach or surfactant solution before removing it from the containment zone.

Emergency Response & Decontamination

Chemical Deactivation Strategy

Simple water washing is ineffective due to lipophilicity. You must chemically degrade the amine functionality.

-

Decontamination Solution A: 0.5% Sodium Nitrite (NaNO₂) in 1M HCl. (Converts amine to diazonium salt).

-

Decontamination Solution B: 10% Sodium Hydroxide (NaOH) + Sodium Hypochlorite (Bleach). (Oxidative destruction).

-

Protocol: Apply Solution A, wait 5 minutes, then apply Solution B. Warning: This generates heat and gas.

Spill Response Workflow

Figure 2: Emergency spill response protocol emphasizing aerosol settling and oxidative decontamination.

Synthesis & Application Context

Synthetic Utility

4-Chloronaphthalen-2-amine is primarily utilized as a scaffold in medicinal chemistry and dye synthesis .

-

Suzuki-Miyaura Coupling: The chlorine at C4 is a handle for palladium-catalyzed cross-coupling, allowing the introduction of aryl or alkyl groups to the naphthalene core.

-

Azo Coupling: The amine at C2 can be diazotized to form azo dyes. The chlorine substituent induces a bathochromic shift (red-shift) in the resulting pigment.

Storage & Stability

-

Oxidation Sensitivity: Naphthylamines darken upon exposure to air/light (oxidation to quinone imines).

-

Storage Conditions: Store at 2–8°C , under Argon or Nitrogen atmosphere , in amber glass vials.

-

Shelf Life: Re-test purity every 6 months. Appearance of dark/purple color indicates degradation.

References

-

International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: 2-Naphthylamine.[1][2][3][4] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]

-

National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 2-Naphthylamine.[3] U.S. Department of Health and Human Services. [Link]

-

PubChem Database. (2024). Compound Summary: 2-Naphthalenamine, 4-chloro-.[5] National Center for Biotechnology Information. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[6] Occupational Safety and Health Standards: Carcinogens (29 CFR 1910.1003).[Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: Naphthalen-2-amine.[7][1][2][4][Link]

Disclaimer: This document is for research purposes only. It does not replace an official manufacturer SDS but serves as a supplemental high-hazard technical guide.

Sources

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. osha.gov [osha.gov]

- 3. osha.gov [osha.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Isomeric Distinction of 4-chloronaphthalen-2-amine and 1-chloronaphthalen-2-amine for Researchers and Drug Development Professionals

Foreword: The Criticality of Isomeric Purity in Chemical and Pharmaceutical Sciences

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, metabolic fate, and toxicological profile. Positional isomers, such as 4-chloronaphthalen-2-amine and 1-chloronaphthalen-2-amine, possess the same molecular formula and functional groups but differ in their substitution pattern on the naphthalene scaffold. This seemingly subtle variation can lead to profound differences in their physicochemical properties and interactions with biological systems. This guide provides an in-depth technical exploration of the core differences between these two isomers, offering a framework for their differentiation and characterization, which is paramount for ensuring the safety, efficacy, and intellectual property of novel chemical entities.

Structural and Electronic Landscape

The foundational difference between 4-chloronaphthalen-2-amine and 1-chloronaphthalen-2-amine lies in the positioning of the chlorine atom relative to the amine group on the naphthalene ring system. This seemingly simple positional change has significant implications for the molecule's electronic distribution, steric profile, and overall reactivity.

-

1-chloronaphthalen-2-amine: In this isomer, the chlorine atom is situated at the C1 position, immediately adjacent to the C2-amino group. This proximity introduces both steric hindrance and strong electronic effects. The electron-withdrawing nature of the chlorine atom will influence the basicity of the neighboring amine group through inductive effects.

-

4-chloronaphthalen-2-amine: Here, the chlorine atom is at the C4 position, on the same ring as the amino group but separated by a carbon atom. The electronic influence of the chlorine on the amine is still present, but transmitted through the aromatic system (a combination of inductive and resonance effects), and the steric interaction between the two groups is significantly diminished.

dot graph { layout=neato; node [shape=plaintext]; A [label="1-chloronaphthalen-2-amine\nC₁₀H₈ClN", pos="0,1.5!"]; B [label="4-chloronaphthalen-2-amine\nC₁₀H₈ClN", pos="4,1.5!"]; A_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=418014&t=l", label=""]; B_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78408&t=l", label=""]; }

Comparative Physicochemical Properties

While experimental data for 4-chloronaphthalen-2-amine is scarce in publicly available literature, we can predict its properties based on established chemical principles and compare them to the known properties of 1-chloronaphthalen-2-amine.

| Property | 1-chloronaphthalen-2-amine | 4-chloronaphthalen-2-amine (Predicted) | Rationale for Prediction |

| Molecular Weight | 177.63 g/mol | 177.63 g/mol | Identical molecular formula. |

| Melting Point | Not available | Likely to be different from the 1-chloro isomer. | Crystal lattice packing will differ due to the change in molecular symmetry and intermolecular interactions. |

| Boiling Point | Not available | Likely to be slightly different from the 1-chloro isomer. | Dipole moment and intermolecular forces will be altered by the different chlorine position. |

| pKa of the Amine | Not available | Expected to be slightly higher than the 1-chloro isomer. | The electron-withdrawing inductive effect of the chlorine atom is stronger at the adjacent C1 position, reducing the basicity of the amine in the 1-chloro isomer more significantly. |

| Dipole Moment | Not available | Expected to be different from the 1-chloro isomer. | The vector sum of the individual bond dipoles will change with the altered position of the chlorine atom. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in organic solvents. | Both are relatively nonpolar aromatic compounds. Subtle differences may exist due to changes in polarity and crystal packing energy. |

Spectroscopic Differentiation: A Multi-technique Approach

The unambiguous differentiation of these isomers in a laboratory setting relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint based on the distinct chemical environment of the atoms and bonds within each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers.[1]

-

¹H NMR: The proton chemical shifts and coupling patterns will be distinct for each isomer.

-

1-chloronaphthalen-2-amine: The protons on the substituted ring will experience a unique set of shifts and couplings due to the adjacent chloro and amino groups. The proton at C3 will likely be a singlet or a narrow doublet, while the proton at C4 will be a doublet. The protons on the unsubstituted ring will also exhibit a characteristic pattern.

-

4-chloronaphthalen-2-amine (Predicted): The proton at C1 will be a doublet, and the proton at C3 will also be a doublet, both coupled to each other. The absence of a proton at C4 will simplify the spectrum in that region. The chemical shifts of the remaining aromatic protons will differ from the 1-chloro isomer due to the altered electronic environment.

-

-

¹³C NMR: The chemical shifts of the carbon atoms in the naphthalene ring are highly sensitive to the positions of the substituents.

-

The carbon bearing the chlorine atom (C1 in the first isomer, C4 in the second) will be significantly deshielded.

-

The carbon bearing the amino group (C2 in both) will also have a characteristic chemical shift.

-

The differing substitution patterns will result in a unique set of 10 distinct carbon signals for each isomer.

-

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak (m/z 177 for ³⁵Cl and 179 for ³⁷Cl, with an approximate 3:1 ratio), their fragmentation patterns upon ionization may differ.

-

Electron Ionization (EI-MS): The fragmentation pathways can be influenced by the relative positions of the chloro and amino groups. The initial loss of HCl or cleavage of the C-Cl or C-N bonds may occur, and the relative abundance of the resulting fragment ions could be diagnostic. For instance, the stability of the resulting carbocations after fragmentation may differ, leading to different relative intensities of fragment peaks.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present and the overall substitution pattern on the aromatic ring.

-

N-H Stretching: Both isomers will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.[2]

-

C-Cl Stretching: The C-Cl stretching vibration will be present in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring. These patterns will be different for the two isomers and can be a key diagnostic feature.

Chromatographic Separation: Achieving Isomeric Purity

The separation of positional isomers is a common challenge in synthetic chemistry and pharmaceutical manufacturing.[3] Chromatographic techniques are indispensable for both the analytical-scale separation for identification and the preparative-scale purification of the desired isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of isomers.

-

Stationary Phase Selection: A reversed-phase C18 or C8 column is a good starting point. The subtle differences in polarity and hydrophobicity between the two isomers should allow for their separation. More specialized stationary phases, such as those with phenyl or cyano functionalities, can offer alternative selectivities.

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation. The pH of the aqueous component can also be adjusted to control the ionization state of the amine group and influence retention.

Gas Chromatography (GC)

For volatile and thermally stable compounds like chloronaphthalenamines, GC is an excellent high-resolution separation technique.

-

Column Selection: A capillary column with a nonpolar or moderately polar stationary phase (e.g., a dimethylpolysiloxane or a phenyl-substituted polysiloxane) would be suitable. The different boiling points and interactions with the stationary phase will lead to different retention times for the two isomers.

Caption: A generalized workflow for the chromatographic separation and analysis of isomers.

Experimental Protocols

Protocol for HPLC Separation

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Rationale: The acidic mobile phase will ensure that the amine group is protonated, leading to more consistent retention times. The gradient elution will effectively separate compounds with different polarities.

Protocol for ¹H NMR Analysis

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of the deuterated solvent.

-

Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts and coupling constants to confirm the isomeric structure.

Rationale: High-field NMR provides better signal dispersion, which is crucial for resolving the complex spin systems of substituted naphthalenes. The choice of solvent can influence the chemical shifts, and DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for its effect on the exchange of labile protons.

Reactivity and Potential Biological Implications

The differences in electronic and steric environments between the two isomers are expected to influence their chemical reactivity and, by extension, their potential biological activity and metabolic pathways.

-

Nucleophilicity of the Amine: The amine group in 4-chloronaphthalen-2-amine is predicted to be slightly more nucleophilic than in the 1-chloro isomer due to the reduced inductive effect of the chlorine. This could affect its reactivity in, for example, amide bond formation reactions.

-

Susceptibility to Electrophilic Aromatic Substitution: The positions on the naphthalene ring that are most susceptible to attack by electrophiles will differ between the two isomers. The directing effects of the chloro and amino groups will determine the regioselectivity of such reactions.

-

Metabolism: The metabolic fate of these compounds in vivo is likely to differ. The positions available for enzymatic hydroxylation or other metabolic transformations are different, which could lead to the formation of different metabolites with varying toxicological profiles. It is worth noting that 2-naphthylamine is a known human carcinogen, and therefore, its chlorinated derivatives should be handled with extreme caution.[4] Naphthalene itself has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[5]

Conclusion

The differentiation of 4-chloronaphthalen-2-amine and 1-chloronaphthalen-2-amine is a clear illustration of the importance of positional isomerism in chemistry. While they share the same molecular formula, their distinct structures give rise to unique physicochemical properties, spectroscopic signatures, and chromatographic behaviors. A multi-faceted analytical approach, combining chromatography for separation and spectroscopy (particularly NMR) for structural confirmation, is essential for their unambiguous identification. For researchers in drug development, the ability to isolate and characterize the correct isomer is a non-negotiable aspect of ensuring the development of safe and effective therapeutics.

References

-

PubChem. 1-Chloro-naphthalen-2-ylamine. National Center for Biotechnology Information. [Link][6]

-

PubChem. 4-Chloronaphthalen-1-amine. National Center for Biotechnology Information. [Link][7]

-

Welch Materials. A Guide to Selective Columns for Isomer Separation. [Link][3]

-

PubChem. 2-Naphthylamine. National Center for Biotechnology Information. [Link][4]

-

International Agency for Research on Cancer. Naphthalene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 82. Lyon, France: IARC; 2002. [Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. welch-us.com [welch-us.com]

- 4. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cansa.org.za [cansa.org.za]

- 6. 1-Chloro-naphthalen-2-ylamine | C10H8ClN | CID 418014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloronaphthylamine | C10H8ClN | CID 78408 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloronaphthalen-2-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloronaphthalen-2-amine, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and analytical applications. This document moves beyond a simple listing of solvents to provide a foundational understanding of the physicochemical principles governing its solubility, empowering the reader to make informed decisions in solvent selection and to develop robust experimental protocols.

Understanding the Molecule: Physicochemical Properties of 4-Chloronaphthalen-2-amine

To predict and understand the solubility of 4-Chloronaphthalen-2-amine, we must first consider its molecular structure and inherent properties. The molecule consists of a naphthalene ring system, which is a large, hydrophobic aromatic structure. Attached to this are two key functional groups: an amino group (-NH₂) and a chlorine atom (-Cl).

The naphthalene core is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. The amino group, however, introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (via the N-H bonds) and a weak acceptor (via the lone pair of electrons on the nitrogen atom). The chlorine atom is electronegative, contributing to the molecule's overall polarity and dipole moment. Aromatic amines are generally basic, and their solubility can be influenced by the pH of the medium, though this is more relevant in aqueous systems.[1]

The interplay of the large nonpolar surface area of the naphthalene rings and the polar, hydrogen-bonding capable amino group dictates the compound's solubility profile. Generally, amines are soluble in organic solvents such as alcohols, ethers, and benzene.[2]

The "Why": Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is based on the idea that a solute will dissolve most readily in a solvent that has similar intermolecular forces. For a solid crystalline solute like 4-Chloronaphthalen-2-amine, the process of dissolution involves overcoming the lattice energy of the crystal and establishing new, favorable interactions between the solute and solvent molecules.

Key factors influencing solubility include:

-

Solvent Polarity: Polar solvents have large dipole moments and are effective at solvating polar molecules and ions. Nonpolar solvents have low or zero dipole moments and are better suited for dissolving nonpolar solutes.

-

Hydrogen Bonding: Solvents that can engage in hydrogen bonding (protic solvents like alcohols) can strongly interact with the amino group of 4-Chloronaphthalen-2-amine, enhancing solubility. Aromatic amines themselves have diminished hydrogen bonding tendencies due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.[3]

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[4] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solute.

A Practical Guide to Solvent Selection

The choice of solvent is critical and depends on the intended application, whether it be for a chemical reaction, purification via crystallization, or for analytical techniques like chromatography.

Solvent Categories and Their Suitability:

-

Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. Due to the amino group, 4-Chloronaphthalen-2-amine is expected to exhibit good solubility in these solvents. Lower aliphatic amines are soluble in water because they can form hydrogen bonds with water molecules.[2]

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. Good solubility is anticipated in these solvents due to dipole-dipole interactions and potential hydrogen bonding with the amino group.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane): These solvents have low polarity. While the large naphthalene ring suggests some affinity for these solvents, the polar amino and chloro groups will limit solubility. Moderate to low solubility is expected. However, all amines are generally soluble in organic solvents like diethyl ether or dichloromethane.[3] Halogenated solvents can exhibit specific interactions that influence solubility.[5]

Solvent Selection Workflow for Specific Applications:

The following diagram illustrates a logical workflow for selecting an appropriate solvent based on the intended application.

Caption: A decision-making workflow for selecting an appropriate solvent for 4-Chloronaphthalen-2-amine based on the intended application.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the limited availability of specific quantitative solubility data for 4-Chloronaphthalen-2-amine, experimental determination is often necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in an organic solvent.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of 4-Chloronaphthalen-2-amine (e.g., 100 mg) into a vial with a magnetic stir bar.

-

Solvent Addition: Add a known volume of the chosen organic solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. It is crucial that excess solid remains to confirm saturation.

-

Phase Separation: Allow the undissolved solid to settle. For more accurate results, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated micropipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas or in a vacuum oven.

-

Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of dissolved 4-Chloronaphthalen-2-amine.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the experimental determination of the solubility of 4-Chloronaphthalen-2-amine.

Summary of Expected Solubility

The following table provides a qualitative summary of the expected solubility of 4-Chloronaphthalen-2-amine in a range of common organic solvents, based on the theoretical principles discussed. These are estimations and should be confirmed experimentally for precise quantitative data.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the amino group. |

| Aprotic Polar | Acetone, Acetonitrile | High to Medium | Favorable dipole-dipole interactions and hydrogen bond acceptance. |

| DMF, DMSO | High | Very polar solvents capable of strong dipole-dipole interactions. | |

| Nonpolar Aromatic | Toluene, Benzene | Medium | Pi-pi stacking interactions with the naphthalene ring, but limited by the polar functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy effectively. |

| Chlorinated | Dichloromethane, Chloroform | Medium to High | Good balance of polarity and ability to interact with the chlorinated naphthalene structure. |

Safety and Handling

4-Chloronaphthalen-2-amine, like many aromatic amines, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use. In general, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

References

-

PubChem. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]

- Wypych, G. (Ed.). (2019).

-

LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. Retrieved from [Link]

- Figueiredo, L., & Pereira, C. (2021). Chloropinane and Chloromenthene as Novel Solvents for Solubilisation of Natural Substances. Molecules, 26(2), 398.

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

University of Arizona Campus Repository. (n.d.). Solubility of aromatic compounds in mixed solvents. Retrieved from [Link]

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

ResearchGate. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Replacing halogenated solvents by a butyl acetate solution of bisphenol S in the transformations of indoles. Green Chemistry, 17(5), 2896-2900.

- National Institutes of Health. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Molecules, 23(9), 2186.

-

PubChem. (n.d.). 4-Chloro-N-(2-naphthyl)-benzamide. Retrieved from [Link]

- National Institutes of Health. (2012). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1986), 20110562.

-

YouTube. (2019, August 22). Boiling Points and Solubility of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonia. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-naphthalen-2-ylamine. Retrieved from [Link]

-

HPC Standards. (n.d.). 2-Naphthylamine. Retrieved from [Link]

Sources

- 1. Ammonia - Wikipedia [en.wikipedia.org]

- 2. ncert.nic.in [ncert.nic.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Sulfonamide Derivatives from 4-Chloronaphthalen-2-amine: A Detailed Guide for Researchers

Introduction: The Significance of Naphthalenic Sulfonamides in Drug Discovery

The confluence of the naphthalene scaffold and the sulfonamide functional group has given rise to a class of compounds with significant potential in medicinal chemistry. The naphthalene core, a bicyclic aromatic system, offers a rigid and lipophilic framework that can be strategically functionalized to modulate pharmacological activity.[1] Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] On the other hand, the sulfonamide moiety (-SO₂NHR) is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting antibacterial, anticancer, and diuretic activities, among others.[1][3]

The strategic combination of these two privileged structures in the form of sulfonamide derivatives of 4-Chloronaphthalen-2-amine presents a compelling avenue for the discovery of novel therapeutic agents. The chlorine substituent on the naphthalene ring can influence the electronic properties and metabolic stability of the molecule, while the amino group at the 2-position serves as a versatile handle for the introduction of various sulfonyl groups, allowing for the fine-tuning of biological activity. This application note provides detailed protocols for the synthesis of these promising compounds, along with insights into their characterization and potential applications, to empower researchers in their drug development endeavors.

Synthetic Strategies: Pathways to N-(4-chloro-2-naphthalenyl)sulfonamides

Two primary synthetic routes are commonly employed for the preparation of sulfonamide derivatives from 4-Chloronaphthalen-2-amine. The choice of method often depends on the availability of starting materials and the desired final product.

Method 1: Direct Sulfonylation via Reaction with Sulfonyl Chlorides

This is the most straightforward approach, involving the direct reaction of 4-Chloronaphthalen-2-amine with a suitable sulfonyl chloride in the presence of a base. This reaction, a variation of the well-known Hinsberg test for amines, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[4]

Sources

Application Notes & Protocols: Reductive Amination Procedures Involving 4-Chloro-2-Aminonaphthalene

Introduction: Strategic Importance of N-Alkylated 4-Chloro-2-Aminonaphthalene Derivatives

4-Chloro-2-aminonaphthalene is a critical starting material in the synthesis of complex organic molecules. Its rigid, planar naphthalene core, substituted with a nucleophilic amino group and an electron-withdrawing chloro group, makes it a versatile scaffold for developing novel compounds in medicinal chemistry and materials science. Naphthalene derivatives are foundational to numerous pharmaceuticals, including agents with anticancer, antibacterial, and antifungal properties.[1][2][3] The chloro-substituent, in particular, is a key feature in many approved drugs, often enhancing metabolic stability or binding affinity.[4]

The synthesis of secondary and tertiary amines from primary amines is a cornerstone of drug discovery, enabling the modulation of a molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. Direct alkylation of amines is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products.[5] Reductive amination, however, offers a highly controlled and efficient alternative for forging stable C-N bonds.[5][6] This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine.[7][8] This one-pot or stepwise procedure is prized for its high yields, broad substrate scope, and operational simplicity, making it an indispensable tool for researchers.[9][10]

This guide provides an in-depth exploration of the reductive amination of 4-chloro-2-aminonaphthalene, detailing the underlying mechanism, comparing robust protocols, and offering field-proven insights to ensure successful and reproducible synthesis.

The Mechanism: A Tale of Two Steps

The reductive amination process is a sequential reaction that hinges on two distinct chemical events: the formation of a C=N double bond, followed by its reduction.[8][11]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-chloro-2-aminonaphthalene) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[12] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent dehydration yields a resonance-stabilized iminium ion, which is in equilibrium with the neutral imine. The removal of water is crucial to drive the equilibrium towards the imine.[9]

-

Hydride Reduction: The C=N bond of the iminium ion is electrophilic and readily accepts a hydride (H⁻) from a reducing agent. This reduction step is irreversible and forms the final, stable secondary amine product.[11]

The choice of reducing agent is critical. It must be potent enough to reduce the iminium ion but mild enough to avoid reducing the starting carbonyl compound, especially in a one-pot (direct) procedure.[5]

Caption: General workflow for the reductive amination of 4-chloro-2-aminonaphthalene.

Experimental Protocols: A Comparative Guide

The choice of protocol depends on the reactivity of the carbonyl substrate, the desired scale, and the available laboratory equipment. We present two validated methods using different classes of hydride reagents.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

Rationale & Expertise: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for most direct reductive aminations.[13] Its steric bulk and electron-withdrawing acetate groups render it a milder reducing agent than sodium borohydride.[5] This selectivity is its key advantage: it reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, allowing for a convenient one-pot procedure where all reagents are mixed from the start.[13] 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.[13]

Materials:

-

4-Chloro-2-aminonaphthalene

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-aminonaphthalene (1.0 eq).

-

Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).

-

Add the aldehyde or ketone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography on silica gel to obtain the pure N-alkylated 4-chloro-2-aminonaphthalene.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

Rationale & Expertise: Sodium borohydride (NaBH₄) is a powerful, inexpensive, and common reducing agent.[14][15] However, it readily reduces aldehydes and ketones, making it unsuitable for a one-pot reductive amination.[16] To circumvent this, a stepwise (indirect) approach is employed: the imine is formed first, and then the NaBH₄ is added in a separate step.[13] Methanol is a common solvent for this procedure as it is protic, which can facilitate imine formation, and is compatible with NaBH₄.

Materials:

-

4-Chloro-2-aminonaphthalene

-

Aldehyde or Ketone (e.g., cyclohexanone)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Acetic Acid (optional, catalyst)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-chloro-2-aminonaphthalene (1.0 eq) and the carbonyl compound (1.1 eq) in methanol.

-

If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to promote imine formation.

-

Stir the mixture at room temperature for 2-4 hours, monitoring imine formation via TLC or GC-MS.

-

-

Reduction:

-

Once significant imine formation is observed, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding deionized water at 0 °C.

-

Remove most of the methanol under reduced pressure.

-

Extract the remaining aqueous residue three times with DCM or EtOAc.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent in vacuo.

-

Purify the resulting crude product by flash column chromatography.

-

Protocol Comparison and Data Summary

The selection of a protocol should be guided by the specific requirements of the synthesis. The table below summarizes the key parameters and considerations for each method.

| Parameter | Protocol 1: STAB (Direct) | Protocol 2: NaBH₄ (Indirect) |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |

| Procedure Type | One-Pot (Direct)[9] | Stepwise (Indirect)[13] |

| Selectivity | High: Reduces iminium > carbonyl | Low: Reduces carbonyls readily[16] |

| Common Solvents | DCE, THF, Acetonitrile[13] | Methanol, Ethanol |

| Reaction Time | Longer (12-24 h) | Shorter overall (4-7 h) |

| Ease of Use | High (mix and stir) | Moderate (requires sequential addition) |

| Cost | Higher | Lower[15] |

| Key Advantage | Operational simplicity, good for aldehydes | Cost-effective, uses common reagents |

| Key Limitation | Higher reagent cost | Potential for side reactions if not staged properly |

Safety and Handling

-

4-Chloro-2-aminonaphthalene: Handle as a potentially toxic and carcinogenic substance. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Hydride Reagents: Sodium triacetoxyborohydride and sodium borohydride are flammable solids that react with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and quench carefully.

-

Solvents: 1,2-Dichloroethane is a suspected carcinogen. Dichloromethane and other organic solvents are volatile and flammable. Handle all solvents in a fume hood.

References

-

Reductive Amination. (2023). Chemistry LibreTexts. [Link]

- Production method of 4-chloro-2-aminophenol. (CN105622439A).

-

Reductive Amination. Chemistry Steps. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- Synthetic method of 2-chloro-4-aminophenol. (CN103130657B).

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination - Common Conditions. The University of Rochester. [Link]

-

Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). Chemical Society Reviews. [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). MDPI. [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2022). MDPI. [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace. [Link]

-

Synthesis of Amines. (2024). Chemistry LibreTexts. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). PubMed. [Link]

-

Synthesis of Secondary Amines. (2001). ResearchGate. [Link]

-

Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. (2010). TÜBİTAK Academic Journals. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

Sources

- 1. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-Naphthylamine

The following technical guide details the purification of 4-chloro-2-naphthylamine (CAS: 90799-46-5), a substituted aminonaphthalene derivative. This guide addresses the separation of the target compound from common synthetic impurities, including the kinetic isomer 1-chloro-2-naphthylamine and the potent carcinogen 2-naphthylamine .

Case ID: PUR-4C2NA-001 Topic: Purification Protocols for Crude 4-Chloro-2-Naphthylamine Applicable For: Synthetic Chemists, Process Development Scientists

⚠️ Critical Safety Warning

STOP AND READ: The parent compound, 2-naphthylamine , is a Group 1 Carcinogen (IARC/OSHA) known to cause bladder cancer. All chlorinated derivatives, including 4-chloro-2-naphthylamine, must be handled with the same level of containment (glovebox or high-efficiency fume hood) to prevent inhalation or skin absorption.

-

PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 respirator (if powder handling outside enclosure), and safety goggles.

-

Waste: All mother liquors and solid waste must be segregated as "Carcinogenic Organic Waste."

Part 1: Diagnostic Assessment

Before initiating purification, characterize your crude material to determine the dominant impurity profile.

| Observation | Likely Impurity | Cause |

| Melting Point < 50°C | 1-Chloro-2-naphthylamine | Kinetic isomer formed during direct chlorination. |

| Red/Purple Coloration | Oxidation Products (Quinones) | Air oxidation of the amine group; common in aged samples. |

| Insoluble Black Tar | Polymerized Naphthalenes | Over-chlorination or thermal decomposition residues. |

| Strong "Mothball" Odor | Unreacted Naphthalene/2-Naphthylamine | Incomplete reaction or starting material contamination. |

Part 2: Purification Workflows

Workflow A: Acid-Base Extraction (Gross Purification)

Use this method first if your crude contains significant non-basic impurities (tars, unreacted starting hydrocarbons).

Principle: 4-chloro-2-naphthylamine is a weak base. It forms a water-soluble hydrochloride salt, whereas neutral impurities (polychlorinated naphthalenes, tars) remain in the organic phase.

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

-

Salt Formation: Extract the organic layer 3 times with 2M Hydrochloric Acid (HCl) .

-

Note: The amine will protonate and move to the aqueous layer.

-

Troubleshooting: If a precipitate forms at the interface, it is likely the amine hydrochloride salt (which has low solubility in cold water). Add warm water or methanol to dissolve it.

-

-

Separation:

-

Organic Layer: Contains neutral impurities. Discard as hazardous waste.

-

Aqueous Layer: Contains 4-chloro-2-naphthylamine hydrochloride.

-

-

Neutralization: Cool the aqueous layer to 0–5°C. Slowly basify with 20% NaOH or NH₄OH to pH 10.

-

Recovery: The free amine will precipitate. Extract with EtOAc, dry over Na₂SO₄, and evaporate to yield the semi-pure solid.

Workflow B: Fractional Recrystallization (Isomer Separation)

Use this method to separate the 4-chloro isomer from the 1-chloro isomer.

Principle: The 4-chloro isomer (meta-substitution pattern relative to amine) typically possesses higher lattice energy and lower solubility than the 1-chloro isomer (ortho-substitution, steric hindrance).

Recommended Solvent Systems:

-

Primary: Ethanol (95%)

-

Alternative: Benzene/Ligroin (Caution: Benzene is carcinogenic; use Toluene/Heptane as a safer substitute).

Protocol:

-

Saturation: Dissolve the semi-pure solid in boiling Ethanol (approx. 5-8 mL per gram).

-

Hot Filtration: If insoluble black particles remain, filter rapidly through a pre-warmed glass frit.

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature. Do not place directly on ice; rapid cooling co-precipitates the 1-chloro isomer.

-

Crystallization: The 4-chloro-2-naphthylamine typically crystallizes first as needles or plates.

-

Filtration: Filter the crystals.

-

Filtrate (Mother Liquor): Enriched in 1-chloro-2-naphthylamine.[1]

-

-

Recycle: If yield is low, concentrate the mother liquor to half volume and repeat cooling to harvest a second crop.

Part 3: Visualization of Purification Logic

Caption: Logical workflow for the purification of 4-chloro-2-naphthylamine, prioritizing the removal of neutral tars followed by isomer separation.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. How do I fix this?

-

Cause: The solution is too concentrated, or the melting point of the impurity mixture is lower than the solvent boiling point.

-

Solution: Re-heat the mixture to dissolve the oil. Add a small amount of "anti-solvent" (e.g., water if using ethanol, or heptane if using toluene) until slightly cloudy, then add a drop of the good solvent to clear it. Seed the solution with a pure crystal if available and cool very slowly.

Q2: How do I distinguish between the 1-chloro and 4-chloro isomers?

-

NMR Spectroscopy: This is the definitive method.

-

Melting Point: The 1-chloro isomer generally melts at a lower temperature (~59-60°C) compared to the more symmetric 4-chloro isomer.

Q3: Can I use column chromatography instead of recrystallization?

-

Answer: Yes, but it is less scalable.

-

Stationary Phase: Silica Gel (neutralized).

-

Mobile Phase: Hexane:Ethyl Acetate (start 9:1, gradient to 7:3).

-

Note: Amines can streak on acidic silica. Pre-treat the column with 1% Triethylamine (TEA) in hexane to deactivate acidic sites.

References

-

Chemical Safety & Toxicology

-

Synthesis & Properties of Chloronaphthylamines

-

Morgan, G. T. (1900).[2] "Action of aromatic aldehydes on derivatives of β-naphthylamine." Journal of the Chemical Society, Transactions, 77, 814-823. (Describes properties of 1-chloro-2-naphthylamine and separation logic).

- Hodgson, H. H., & Hathway, D. E. (1944). "The preparation of 4-chloro-2-naphthylamine." Journal of the Chemical Society.

-

-

General Purification Techniques

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Proceedings of the Chemical Society, Vol. 16, No. 227 - Proceedings of the Chemical Society, London (RSC Publishing) [pubs.rsc.org]

- 3. Proceedings of the Chemical Society, Vol. 17, No. 243 - Proceedings of the Chemical Society, London (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 8. US3074926A - Azo dyes for acrylic and polyester fibers - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Synthesis of some heteronuclear mono- and di-chloro-2-naphthylamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Topic: Solubility Optimization of 4-Chloronaphthalen-2-amine in Aqueous Buffers

Technical Support Knowledge Base | Article ID: SOL-4CNA-001

Status: Active Last Updated: February 5, 2026 Safety Alert: HIGH. Naphthylamine derivatives are potential carcinogens. Handle all powders and solutions within a certified chemical fume hood using double-gloving protocols.

Executive Summary & Physicochemical Profile

Users frequently report precipitation of 4-Chloronaphthalen-2-amine (4-CNA) when diluting from DMSO stock solutions into physiological buffers (PBS, HEPES, pH 7.4). This issue is not due to user error but is intrinsic to the molecule’s structural properties.

The Root Cause: 4-CNA possesses a "perfect storm" of insolubility factors:

-

Planar Stacking: The naphthalene core promotes strong

- -

Lipophilicity: The Chlorine substituent at position 4 increases the partition coefficient (LogP) significantly compared to the parent 2-naphthylamine.

-

Ionization State: The amine group is an extremely weak base. Due to the electron-withdrawing effect of the chlorine atom (meta-position relative to amine), the pKa is estimated to be ~3.0–3.5 .

-

Implication: At pH 7.4, the molecule is >99.99% neutral (uncharged). It has zero electrostatic repulsion to prevent aggregation.

-

Physicochemical Data Table

| Property | Value (Est.) | Impact on Solubility |

| LogP | ~3.0 | High lipophilicity; prefers organic solvents. |

| pKa (Conjugate Acid) | 3.2 – 3.5 | Critical: Remains uncharged at pH 4–8. Acidification (to pH 5) will not help. |

| Intrinsic Solubility ( | < 1 | Very low thermodynamic solubility in water. |

| H-Bond Donors | 1 (Amine) | Weak interaction with water solvent shell. |

Standard Operating Procedure: The "Intermediate Dilution" Method

Do NOT dilute DMSO stocks directly into aqueous buffer. This causes "solvent shock," resulting in immediate, often invisible, microprecipitation that skews assay results.

Reagents Required:

-

Stock Solvent: Anhydrous DMSO (high quality).

-

Intermediate Solvent: PEG-400 or Propylene Glycol.

-

Buffer: PBS or HEPES (pH 7.4).

Protocol Steps:

-

Prepare Master Stock: Dissolve 4-CNA in DMSO to 10 mM. Vortex until clear.

-

QC Check: Ensure no particulates are visible.

-

-

Create Intermediate Working Solution (100x):

-

Dilute the DMSO stock 1:10 into pure PEG-400 (or Propylene Glycol).

-

Example: 10

L DMSO Stock + 90 -

Why? This creates a "soft landing" for the hydrophobic molecule, preventing immediate crashing.

-

-

Final Dilution (1x):

-

Slowly add the Intermediate Solution to the aqueous buffer while continuously vortexing the buffer.

-

Target: Final solvent concentration should be 0.1% DMSO / 0.9% PEG-400.

-

Troubleshooting Guide (FAQ)

Q1: My solution looks clear, but my biological data is highly variable. Why?

A: You likely have microprecipitation . The particles are too small to see with the naked eye but large enough to sediment or cause non-specific binding.

-

Diagnostic Test: Shine a laser pointer (or bright focused light) through the tube. If you see a beam path (Tyndall effect), you have suspended solids.

-

Fix: Switch to the Intermediate Dilution Method (Section 2) or add a surfactant (0.05% Tween-80).

Q2: Can I improve solubility by acidifying the buffer?

A: No. Because the pKa is ~3.2, you would need to drop the pH to ~1.2 to achieve 99% ionization. This is incompatible with most biological assays. Adjusting pH to 5.0 or 6.0 will have negligible effect on solubility.

Q3: The compound sticks to my plastic tips and plates.

A: 4-CNA is highly lipophilic and will partition into polypropylene (PP) and polystyrene (PS).

-

Fix: Use Low-Retention pipette tips and Glass-coated or solvent-resistant plates (e.g., COC/COP polymers) if possible. Include 0.01% BSA in the buffer; the albumin acts as a carrier protein to keep the lipophile in solution.

Decision Logic: Troubleshooting Workflow

Use this logic flow to determine the correct solubilization strategy for your specific assay conditions.

Figure 1: Decision matrix for solubilizing 4-Chloronaphthalen-2-amine based on assay constraints.

Advanced Solubilization: Cyclodextrin Complexation

If simple cosolvents fail, or if you require concentrations >10

Protocol:

-

Prepare a 20% (w/v) HP-

-CD (Hydroxypropyl-beta-cyclodextrin) solution in water. -

Dissolve 4-CNA in DMSO (stock).

-

Add DMSO stock to the HP-

-CD solution slowly with vortexing. -

Agitate (shake) for 30 minutes at room temperature to allow the naphthalene core to enter the cyclodextrin cavity.

-

Dilute this complex into your final buffer.